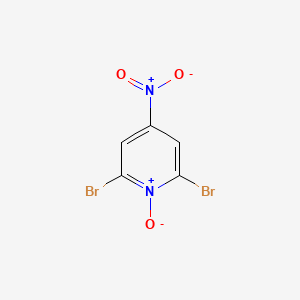

2,6-Dibromo-4-nitropyridine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEDSUKRJRIBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452305 | |

| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-81-7 | |

| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,6-Dibromo-4-nitropyridine N-oxide

An In-depth Technical Guide for the Synthesis and Characterization of 2,6-Dibromo-4-nitropyridine N-oxide

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2,6-Dibromo-4-nitropyridine N-oxide, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a fundamental understanding of the underlying chemical principles.

Substituted pyridine N-oxides are a cornerstone of modern synthetic chemistry, offering unique reactivity patterns that are not accessible with their parent pyridine analogues. The N-oxide functionality exhibits a dual electronic nature; it acts as a powerful π-donor through resonance while simultaneously functioning as a σ-acceptor due to the electronegativity of the oxygen atom.[1] This electronic perturbation dramatically alters the reactivity of the pyridine ring, making the C4 position highly susceptible to electrophilic substitution.

2,6-Dibromo-4-nitropyridine N-oxide is a particularly valuable intermediate. The two bromine atoms at the C2 and C6 positions serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the nitro group at the C4 position can be readily reduced to an amine, opening pathways to a vast array of derivatives. Furthermore, the N-oxide group itself can improve aqueous solubility and modulate membrane permeability, which are highly desirable properties in drug development.[1][2] This guide outlines a logical and robust pathway to synthesize and validate this key chemical entity.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 2,6-Dibromo-4-nitropyridine N-oxide is most logically approached in a two-step sequence starting from commercially available 2,6-Dibromopyridine.

-

N-Oxidation: The pyridine nitrogen is first oxidized to form the N-oxide intermediate. This step is critical as it "activates" the C4 position for the subsequent electrophilic substitution.

-

Electrophilic Nitration: The activated 2,6-Dibromopyridine N-oxide is then nitrated using a potent nitrating agent to install the nitro group at the C4 position.

Attempting to nitrate 2,6-Dibromopyridine directly would be significantly less efficient and would require harsh conditions, as the pyridine ring is deactivated by both the nitrogen heteroatom and the two electron-withdrawing bromine atoms. The N-oxidation step is therefore a strategic imperative to enable a high-yielding nitration under controlled conditions.

Caption: A logical two-step synthetic pathway for the target compound.

Section 2: Critical Safety and Hazard Management

A rigorous adherence to safety protocols is paramount for all procedures described herein. The reagents used in this synthesis are hazardous and must be handled with appropriate personal protective equipment (PPE) and engineering controls.

-

Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton) are required.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors and toxic fumes.

Reagent-Specific Hazards:

-

2,6-Dibromopyridine: Fatal if swallowed or inhaled. Causes skin, eye, and respiratory irritation.[3]

-

m-Chloroperoxybenzoic Acid (m-CPBA): Strong oxidizer. May cause fire or explosion. Harmful if swallowed. Causes serious eye damage. Handle with non-metallic spatulas.

-

Peracetic Acid: Strong oxidizer. Corrosive. Unstable at elevated temperatures.[4]

-

Nitrating Mixture (Fuming HNO₃ / conc. H₂SO₄): Extremely corrosive and a powerful oxidizing agent.[5] Reacts violently with many organic materials. Causes severe, deep-tissue burns upon contact. Vapors are highly toxic and can cause fatal pulmonary edema.[5]

-

Preparation: Always add acid to water (or sulfuric acid to nitric acid) slowly and with cooling. Never the reverse.

-

Spills: For small spills, dilute with a large volume of water and then neutralize carefully with sodium bicarbonate.[6] For larger spills, use an acid-neutralizing spill kit.

-

Section 3: Detailed Experimental Protocols

Part A: Synthesis of 2,6-Dibromopyridine N-oxide

This procedure is adapted from established methods for the N-oxidation of substituted pyridines.[4][7] The choice of m-CPBA as the oxidant is based on its high reactivity and commercial availability.

Materials & Reagents:

-

2,6-Dibromopyridine

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Protocol:

-

Reaction Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve 2,6-Dibromopyridine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of pyridine).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Reagent Addition: Dissolve m-CPBA (1.2 eq) in a minimal amount of DCM and add it to the addition funnel. Add the m-CPBA solution dropwise to the stirred pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexanes 1:1). The product, being more polar, will have a lower Rf value than the starting material.

-

Quenching: Upon completion, cool the mixture back to 0 °C. Carefully quench the excess peracid by the slow, dropwise addition of saturated aqueous sodium sulfite solution until a test with starch-iodide paper indicates no remaining peroxides.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash neutralizes the m-chlorobenzoic acid byproduct, making it water-soluble.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-Dibromopyridine N-oxide.

-

Purification: The product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Synthesis of 2,6-Dibromo-4-nitropyridine N-oxide

This protocol is based on established procedures for the nitration of activated pyridine N-oxides.[8][9] Extreme caution must be exercised when preparing and handling the nitrating mixture.

Materials & Reagents:

-

2,6-Dibromopyridine N-oxide (from Part A)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

Step-by-Step Protocol:

-

Reaction Setup: In a thick-walled, 3-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, carefully add 2,6-Dibromopyridine N-oxide (1.0 eq).

-

Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated H₂SO₄ (approx. 3-5 mL per gram of N-oxide). Stir until all the solid has dissolved. The sulfuric acid serves to protonate the N-oxide and the nitric acid, generating the highly reactive nitronium ion (NO₂⁺).

-

Nitrating Agent: While maintaining the temperature below 20 °C, add fuming HNO₃ (1.5 eq) dropwise to the mixture.

-

Heating: After the addition is complete, slowly heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature for 4-6 hours.

-

Monitoring: (Caution: expert handling required) To monitor, a micro-sample can be carefully quenched in ice water, neutralized with NaHCO₃, and extracted with ethyl acetate for TLC analysis.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process and must be done slowly to prevent splashing and boiling.

-

Precipitation & Isolation: The product should precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper). This removes residual acids.

-

Drying & Purification: Dry the solid under vacuum. The crude 2,6-Dibromo-4-nitropyridine N-oxide can be further purified by recrystallization from a suitable solvent like ethanol or chloroform/ethanol mixture to yield a pale yellow crystalline solid.[8]

Section 4: Comprehensive Characterization

A multi-technique approach is essential to confirm the identity and purity of the final product. The workflow below outlines a self-validating system for characterization.

Caption: A standard workflow for purification and structural validation.

Physicochemical & Spectroscopic Data

The following tables summarize the expected data for the successfully synthesized compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂Br₂N₂O₃ | Calculated |

| Molecular Weight | 297.89 g/mol | Calculated |

| Appearance | Pale yellow crystalline powder | [10] (Analogous) |

| Melting Point | 121-124 °C (for non-N-oxide) |[10] |

Table 2: Expected Spectroscopic Data Summary

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | A single peak (singlet) in the aromatic region (δ 8.5-9.0 ppm). | The molecule is symmetrical, making the two protons at C3 and C5 chemically equivalent. The strong electron-withdrawing effects of the nitro, bromo, and N-oxide groups cause a significant downfield shift. |

| ¹³C NMR | Three distinct signals expected. | C4 (bearing NO₂), C2/C6 (bearing Br), and C3/C5 (bearing H). |

| IR (FTIR) | ~1600 cm⁻¹ (N-O stretch); ~1540 cm⁻¹ (asymmetric NO₂ stretch); ~1350 cm⁻¹ (symmetric NO₂ stretch); ~700-800 cm⁻¹ (C-Br stretch). | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[11] |

| Mass Spec (HRMS) | Molecular ion peak cluster showing a characteristic 1:2:1 ratio for two bromine atoms (M, M+2, M+4). | The natural isotopic abundance of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) creates this distinct pattern, confirming the presence of two bromine atoms.[12] |

Section 5: Applications in Research and Development

2,6-Dibromo-4-nitropyridine N-oxide is not merely a synthetic curiosity; it is a potent intermediate for creating diverse molecular libraries.

-

Pharmaceutical Development: It serves as a scaffold for developing novel therapeutic agents. The bromine atoms can be substituted via cross-coupling to introduce complex side chains, while the nitro group can be reduced to an amine and further functionalized. Its non-N-oxide analogue is already used in synthesizing antimicrobial agents and potential anti-cancer drugs.[10] The N-oxide moiety may further enhance these properties or improve pharmacokinetic profiles.[2]

-

Agrochemicals: The core structure is relevant in the formulation of next-generation pesticides and herbicides.[10]

-

Materials Science: The electron-deficient nature of the ring system makes it an interesting candidate for creating novel materials with unique electronic or optical properties, such as dyes and stable polymers.[10]

Conclusion

This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of 2,6-Dibromo-4-nitropyridine N-oxide. By understanding the rationale behind each synthetic step and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this valuable chemical intermediate. The strategic placement of versatile functional groups on the pyridine N-oxide core makes this compound a powerful tool for advancing projects in drug discovery, agrochemical research, and materials science.

References

- Title: Synthesis process of pyridine-N-oxide - CN115160220A Source: Google Patents URL

-

Title: Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: 2,6-Dibromo-4-nitrobenzonitrile Source: ResearchGate URL: [Link]

- Title: One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and...

-

Title: reactivity of 4-nitropyridine-n-oxide Source: Sciencemadness.org URL: [Link]

-

Title: PYRIDINE-N-OXIDE Source: Organic Syntheses URL: [Link]

-

Title: 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 Source: PubChem URL: [Link]

-

Title: N-oxidation of Pyridine Derivatives - Supporting Information Source: Royal Society of Chemistry URL: [Link]

-

Title: 2,6-Dibromo-4-nitropyridine | C5H2Br2N2O2 | CID 16038748 Source: PubChem URL: [Link]

-

Title: How can I safely handle a concentrated (fuming) nitric acid spill? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PubMed Central (PMC) URL: [Link]

-

Title: SAFE USE OF NITRIC ACID Source: University of California, Santa Barbara Environmental Health & Safety URL: [Link]

-

Title: Pyridine N-oxides as coformers in the development of drug cocrystals Source: RSC Publishing URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ehs.ucr.edu [ehs.ucr.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 8. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to GW501516 (Cardarine)

A Note on Chemical Identification: The initial query for CAS number 98027-81-7 identifies 2,6-dibromo-4-nitro-pyridine 1-oxide, a chemical intermediate. However, the scope and depth of the requested guide strongly suggest an interest in the well-documented research chemical GW501516 , also known as Cardarine, which has a CAS number of 317318-70-0. This guide will focus on GW501516 to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: A Potent Modulator of Metabolism with a Complex History

GW501516, commonly referred to as Cardarine or Endurobol, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2][3][4][5] It was initially developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals with the therapeutic goal of treating metabolic and cardiovascular diseases like hyperlipidemia, obesity, and diabetes.[2][3][5][6][7] Preclinical studies demonstrated its remarkable ability to switch cellular energy preference from glucose to fatty acids, leading to significant improvements in lipid profiles and endurance.[1][2][3] However, its development was halted in 2007 when animal studies revealed a rapid development of cancerous tumors in multiple organs, raising significant safety concerns.[3][7][8] Despite its abandonment in clinical development and being banned by the World Anti-Doping Agency (WADA), GW501516 remains a subject of interest in metabolic research and is illicitly used for its performance-enhancing effects.[4][7]

Physicochemical Properties of GW501516

A clear understanding of the physicochemical properties of GW501516 is fundamental for its handling, formulation, and interpretation in experimental settings.

| Property | Value |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid |

| CAS Number | 317318-70-0 |

| Molecular Formula | C₂₁H₁₈F₃NO₃S₂ |

| Molar Mass | 453.49 g·mol⁻¹ |

Mechanism of Action: The PPARδ Signaling Pathway

GW501516 exerts its biological effects by acting as a selective agonist for the PPARδ receptor.[1][2][3] It exhibits high affinity and potency for PPARδ, with over 1,000-fold selectivity compared to PPARα and PPARγ.[2] Upon binding, GW501516 triggers a conformational change in the PPARδ receptor, leading to the recruitment of the coactivator PGC-1α.[1][3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[1][2][3] The net effect is a metabolic shift in skeletal muscle, liver, and adipose tissue, favoring the burning of fats for energy over carbohydrates.[1][7]

Caption: Mechanism of action of GW501516 via PPARδ activation.

Research Applications and Experimental Protocols

Despite its safety concerns, GW501516 remains a valuable tool in research to explore the roles of PPARδ in metabolic regulation.

Investigating Metabolic Reprogramming in vitro

A common application of GW501516 is to induce a shift towards fatty acid oxidation in cultured cells, such as myotubes or hepatocytes.

Experimental Protocol: Seahorse XF Analyzer for Cellular Respiration

-

Cell Culture: Plate C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate into myotubes.

-

Compound Treatment: Treat the myotubes with varying concentrations of GW501516 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 24 hours.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine.

-

Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Analysis: Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. An increase in these parameters upon GW501516 treatment would indicate an enhancement of mitochondrial function and a shift towards oxidative metabolism.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scivisionpub.com [scivisionpub.com]

- 3. GW501516 - Wikipedia [en.wikipedia.org]

- 4. usada.org [usada.org]

- 5. swolverine.com [swolverine.com]

- 6. sundial.csun.edu [sundial.csun.edu]

- 7. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]

- 8. genemedics.com [genemedics.com]

"molecular structure and weight of 2,6-Dibromo-4-nitropyridine oxide"

An In-depth Technical Guide to 2,6-Dibromo-4-nitropyridine N-oxide: Molecular Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-nitropyridine N-oxide, a highly functionalized heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its core molecular and structural characteristics, including its precise molecular weight and the electronic interplay of its substituents. This document details established synthetic routes and outlines robust protocols for its characterization using modern spectroscopic and crystallographic techniques. Furthermore, we explore the compound's utility as a versatile synthetic intermediate, grounded in the unique reactivity conferred by the N-oxide, nitro, and bromo functionalities. This guide is intended to serve as an authoritative resource for scientists leveraging this molecule in the development of novel therapeutics and complex chemical entities.

Molecular Structure and Physicochemical Properties

The chemical identity and behavior of 2,6-Dibromo-4-nitropyridine N-oxide are dictated by its distinct molecular architecture. Understanding these foundational properties is critical for its effective application in research and development.

Molecular Formula and Weight

The compound is composed of a pyridine N-oxide ring substituted with two bromine atoms and a nitro group. Based on its atomic composition, the precise molecular properties are calculated as follows:

| Property | Value |

| CAS Number | 98027-81-7 |

| Molecular Formula | C₅H₂Br₂N₂O₃ |

| Molecular Weight | 297.89 g/mol |

| Appearance | Pale yellow crystalline powder[1] |

| Storage | 2-8°C, under inert atmosphere[2][3] |

Key Structural Features

The structure of 2,6-Dibromo-4-nitropyridine N-oxide is characterized by a confluence of potent electronic effects.[4]

-

Pyridine N-Oxide Core: The N-oxide group is a pivotal feature, fundamentally altering the electronic nature of the pyridine ring. It acts as a strong π-donor through resonance, which increases electron density at the 2, 4, and 6-positions, while also functioning as a σ-acceptor due to the high electronegativity of the oxygen atom.[4] This dual nature enhances the ring's susceptibility to certain nucleophilic and electrophilic attacks.

-

Electron-Withdrawing Groups: The nitro group (NO₂) at the 4-position is a powerful electron-withdrawing group, both by induction and resonance. The two bromine atoms at the 2- and 6-positions are also strongly electron-withdrawing via induction. This electronic profile makes the carbon atoms bearing the bromine atoms highly electrophilic and susceptible to nucleophilic aromatic substitution.

Experimental Protocol: Synthesis via Nitration

This protocol is a representative procedure for the nitration of 2,6-dibromopyridine N-oxide.

Causality: The use of concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur. The reaction is conducted at low temperature to control the exothermic reaction and prevent unwanted side products.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0°C in an ice-salt bath.

-

Dissolution: Slowly add 2,6-dibromopyridine N-oxide (e.g., 10 g, 1 eq) to the cooled sulfuric acid, ensuring the temperature remains below 5°C.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 1.2 eq) to concentrated sulfuric acid in a separate, cooled flask. Add this mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0-5°C. [5]4. Reaction: Stir the mixture at low temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Workup: Neutralize the resulting slurry with a base (e.g., aqueous sodium hydroxide) to a pH of 7-8. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,6-Dibromo-4-nitropyridine N-oxide.

Methods of Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the C₂ symmetry of the molecule, the protons at the C-3 and C-5 positions are chemically equivalent and are expected to appear as a single sharp singlet in the aromatic region of the spectrum.

-

¹³C NMR: The spectrum will show distinct signals for the three unique carbon environments (C-2/6, C-3/5, and C-4).

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks), providing definitive evidence of its dibrominated nature.

Applications in Research and Drug Development

2,6-Dibromo-4-nitropyridine N-oxide is not an end-product but rather a highly valuable building block for constructing more complex, biologically active molecules.

Role as a Versatile Synthetic Intermediate

The true utility of this compound lies in its potential for derivatization. The bromine atoms at the 2- and 6-positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential or simultaneous introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides), enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. [1]

Significance of the N-Oxide and Nitro Moieties in Medicinal Chemistry

The functional groups on this scaffold are known to impart desirable properties in drug candidates.

-

The N-Oxide Group: This highly polar moiety is a strong hydrogen bond acceptor. Its inclusion in a molecule can enhance aqueous solubility and modulate membrane permeability, which are critical parameters for drug bioavailability. [4][7]Furthermore, N-oxides can be metabolically reduced in vivo, a property exploited in the design of hypoxia-activated prodrugs for targeting oxygen-deficient tumor environments. [7]* The Nitroarene Core: Aromatic nitro compounds are a well-established class of pharmacophores present in numerous approved drugs. [8]They are key components in various antimicrobial and antiprotozoal agents.

Safety, Handling, and Storage

Given its chemical nature, proper handling of 2,6-Dibromo-4-nitropyridine N-oxide is essential.

-

Hazards: The compound is classified as an irritant. Hazard statements indicate it may cause skin, eye, and respiratory irritation. [9]* Precautions: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes. [10]* Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure long-term stability. [3]

Conclusion

2,6-Dibromo-4-nitropyridine N-oxide is a precisely defined chemical scaffold with a molecular weight of 297.89 g/mol . Its structure is rich with functionalities that make it an exceptionally valuable intermediate for synthetic and medicinal chemists. The combination of two reactive bromine atoms, a directing N-oxide group, and an electronically significant nitro group provides a powerful platform for the development of novel compounds. The robust synthetic and analytical protocols described herein provide a framework for the reliable preparation and validation of this compound, paving the way for its application in the next generation of drug discovery and materials science.

References

-

PubChem. (n.d.). 2,6-Dibromo-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,6-Dibromo-4-nitropyridine (BSC) | 175422-04-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from [Link]

-

ChemBK. (2024). 2,6-dibromo-4-nitro-pyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

National Institutes of Health. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 175422-04-5|2,6-Dibromo-4-nitropyridine|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 9. chemscene.com [chemscene.com]

- 10. chembk.com [chembk.com]

Spectroscopic Characterization of 2,6-Dibromo-4-nitropyridine N-oxide: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-Dibromo-4-nitropyridine N-oxide, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this class of compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in practical application and theoretical principles.

Introduction: The Significance of 2,6-Dibromo-4-nitropyridine N-oxide

2,6-Dibromo-4-nitropyridine N-oxide (CAS No. 98027-81-7) is a valuable reagent in the synthesis of complex heterocyclic compounds. Its unique electronic and steric properties, arising from the presence of two bromine atoms, a nitro group, and an N-oxide moiety, make it a versatile building block for creating novel molecular architectures. Accurate and unambiguous structural characterization is paramount for its effective utilization in multi-step syntheses. This guide will provide a detailed roadmap for interpreting its spectroscopic data.

While direct spectroscopic data for 2,6-Dibromo-4-nitropyridine N-oxide is not extensively published, we can predict its spectral characteristics with a high degree of confidence by examining the data for the closely related and more extensively studied compound, 4-nitropyridine N-oxide, and by understanding the substituent effects of the bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,6-Dibromo-4-nitropyridine N-oxide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected ¹H NMR Spectrum:

Due to the symmetrical nature of 2,6-Dibromo-4-nitropyridine N-oxide, we anticipate a simple ¹H NMR spectrum. The two protons at the C-3 and C-5 positions are chemically and magnetically equivalent, and they will therefore appear as a single signal.

-

Chemical Shift (δ): The protons on the pyridine ring are in an electron-deficient environment due to the electron-withdrawing effects of the nitro group, the bromine atoms, and the N-oxide functionality. This will cause the signal to appear significantly downfield. For comparison, the protons of 4-nitropyridine N-oxide appear at approximately 8.18-8.23 ppm and 8.40-8.44 ppm.[1] The introduction of two bromine atoms at the 2 and 6 positions will further deshield the remaining protons. Therefore, a singlet in the range of 8.5 - 9.0 ppm is predicted.

-

Integration: The integral of this singlet will correspond to two protons.

-

Multiplicity: As the two protons are equivalent and have no adjacent protons to couple with, the signal will be a sharp singlet.

Experimental Causality: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, if solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The chemical shifts may vary slightly depending on the solvent used.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Expected ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will provide information about the number and electronic environment of the carbon atoms in the molecule.

-

Number of Signals: Due to the molecule's symmetry, we expect to see three distinct signals in the ¹³C NMR spectrum, corresponding to:

-

C-2 and C-6 (equivalent)

-

C-3 and C-5 (equivalent)

-

C-4

-

-

Chemical Shifts (δ):

-

C-4: The carbon atom attached to the nitro group will be the most deshielded and will appear furthest downfield. In 4-nitropyridine N-oxide, this carbon appears around 142.01 ppm.[1] The presence of the bromine atoms is not expected to significantly shift this value.

-

C-2 and C-6: These carbons are directly attached to the electronegative bromine atoms, which will cause a significant downfield shift. For comparison, the C-2 and C-6 carbons in 2,6-dibromopyridine appear around 143 ppm. The N-oxide will further influence this shift. A signal in the range of 140-145 ppm is anticipated.

-

C-3 and C-5: These carbons will be the most upfield of the aromatic signals. In 4-nitropyridine N-oxide, the corresponding carbons appear at 121.31 ppm.[1] The bromine atoms at the adjacent positions will likely cause a slight downfield shift. A signal in the range of 125-130 ppm is predicted.

-

Data Summary Table:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Number of Carbons |

| ¹H | 8.5 - 9.0 | Singlet | 2H |

| ¹³C | ~142 | Singlet | 1C (C-4) |

| ¹³C | 140 - 145 | Singlet | 2C (C-2, C-6) |

| ¹³C | 125 - 130 | Singlet | 2C (C-3, C-5) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Expected Key IR Absorptions:

-

N-O Stretching: The N-oxide functionality gives rise to a characteristic strong absorption band. For pyridine N-oxides, this typically appears in the region of 1200-1300 cm⁻¹ .

-

Asymmetric and Symmetric NO₂ Stretching: The nitro group will exhibit two strong absorption bands. The asymmetric stretch is expected in the range of 1500-1560 cm⁻¹ , and the symmetric stretch will appear between 1335-1370 cm⁻¹ .[1]

-

C=C and C=N Stretching: The aromatic ring vibrations will result in several bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine bonds will have a characteristic absorption in the fingerprint region, typically below 700 cm⁻¹ .

Experimental Causality: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. The choice of method depends on the physical state of the sample. For a solid compound like 2,6-Dibromo-4-nitropyridine N-oxide, the KBr pellet method is generally preferred to obtain a high-quality spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of 2,6-Dibromo-4-nitropyridine N-oxide is C₅H₂Br₂N₂O₃. The molecular weight is approximately 315.89 g/mol . Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the molecular ion will be observed as a triplet of peaks with an approximate intensity ratio of 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The loss of a bromine atom (79/81 Da) is also a likely fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS is essential. It can provide a highly accurate mass measurement, which can be used to definitively determine the molecular formula. For C₅H₂Br₂N₂O₃, the calculated exact mass would be used to confirm the identity of the molecular ion.

Experimental Protocols and Workflows

NMR Sample Preparation and Acquisition

Protocol:

-

Weigh approximately 5-10 mg of 2,6-Dibromo-4-nitropyridine N-oxide.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.[2]

Workflow Diagram:

Caption: Workflow for NMR analysis.

IR Sample Preparation and Acquisition

Protocol (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow Diagram:

Caption: Workflow for IR analysis using the KBr pellet method.

MS Sample Preparation and Acquisition

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and any adducts.

-

For accurate mass determination, perform HRMS analysis.

Workflow Diagram:

Caption: Workflow for Mass Spectrometry analysis via ESI.

Conclusion

The structural elucidation of 2,6-Dibromo-4-nitropyridine N-oxide is a critical step in its application in synthetic chemistry. By employing a combination of NMR, IR, and MS techniques, a comprehensive and unambiguous characterization can be achieved. This guide has provided a detailed predictive analysis of the expected spectroscopic data, grounded in the established principles of chemical analysis and supported by data from analogous compounds. By following the outlined experimental protocols and workflows, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

-

PubChem. 4-Nitropyridine N-oxide. National Center for Biotechnology Information. [Link]

-

OC-Praktikum. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

-

PubChem. 2,6-Dibromo-4-nitropyridine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 13C-NMR Spectroscopy. [Link]

Sources

A Technical Guide to the Solubility of 2,6-Dibromo-4-nitropyridine N-oxide in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dibromo-4-nitropyridine N-oxide in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for solvent selection and experimental design.

Introduction to 2,6-Dibromo-4-nitropyridine N-oxide

2,6-Dibromo-4-nitropyridine N-oxide is a key chemical intermediate used in the synthesis of a variety of more complex molecules.[1][2] Its utility is prominent in the development of pharmaceuticals, particularly antimicrobial and anti-cancer agents, as well as in the formulation of agricultural chemicals like pesticides and herbicides.[1] The compound typically appears as a yellow to off-white solid. Understanding its solubility is paramount for its effective use in organic synthesis, enabling proper reaction conditions, purification, and formulation.

The molecular structure of 2,6-Dibromo-4-nitropyridine N-oxide, featuring a polar pyridine N-oxide moiety, a strongly electron-withdrawing nitro group, and two lipophilic bromine atoms, suggests a nuanced solubility profile. This intricate balance of polar and non-polar characteristics dictates its interaction with different organic solvents.

Principles of Solubility and Solvent Selection

The adage "like dissolves like" is the foundational principle in predicting solubility.[3] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[3] The polarity of a solvent is a critical factor and is often quantified by its dielectric constant; solvents with a dielectric constant greater than 5 are generally considered polar.[4][5]

When considering the solubility of 2,6-Dibromo-4-nitropyridine N-oxide, it is essential to analyze the polarity of the potential solvent. Organic solvents can be broadly categorized into polar protic, polar aprotic, and non-polar solvents.[4]

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding and have high dielectric constants.[4]

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile possess polar bonds but lack acidic protons for hydrogen bonding.[4]

-

Non-Polar Solvents: These include hydrocarbons like hexane and toluene, which have low dielectric constants.[5][6]

Given the presence of the polar N-oxide and nitro groups, 2,6-Dibromo-4-nitropyridine N-oxide is expected to exhibit greater solubility in polar organic solvents.

Qualitative Solubility of 2,6-Dibromo-4-nitropyridine N-oxide

Based on its molecular structure and these qualitative observations, a predicted solubility trend in common organic solvents is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility of 2,6-Dibromo-4-nitropyridine N-oxide | Rationale |

| Polar Aprotic | Chloroform, Dichloromethane, Acetone, Ethyl Acetate | Good to Moderate | The polarity of these solvents can effectively solvate the polar N-oxide and nitro groups of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While polar, the potential for hydrogen bonding with the solvent may be sterically hindered by the bromine atoms, and the overall molecule has significant non-polar character. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of the N-oxide and nitro groups is not well-solvated by non-polar solvents, leading to poor solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have an intermediate polarity that can accommodate both the polar and non-polar regions of the molecule to some extent. |

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of a compound like 2,6-Dibromo-4-nitropyridine N-oxide. The following is a generalized, step-by-step methodology.

Workflow for Solubility Assessment

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Steps:

-

Preparation: Accurately weigh a sample of 2,6-Dibromo-4-nitropyridine N-oxide. In a separate vial, add a precise volume of the chosen organic solvent.[3][9]

-

Mixing: Add a small, known amount of the compound to the solvent.[9]

-

Saturation: Continue adding the compound in small increments until a persistent solid is observed, indicating that the solution is saturated.

-

Equilibration: Agitate the saturated solution at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately measure the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

Safety Considerations

2,6-Dibromo-4-nitropyridine N-oxide and its parent compound, 4-nitropyridine N-oxide, should be handled with care. The latter is classified as toxic if swallowed and can cause skin and eye irritation.[10] It is recommended to handle these compounds in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

The solubility of 2,6-Dibromo-4-nitropyridine N-oxide is a critical parameter for its application in synthetic chemistry. While quantitative data is sparse, an understanding of its chemical structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to be most soluble in polar aprotic solvents and less soluble in non-polar and polar protic solvents. For precise applications, experimental determination of solubility using a systematic protocol is strongly recommended. This guide provides the foundational knowledge and a practical framework for researchers working with this important chemical intermediate.

References

- Comparison of the polarity of organic solvents. (2022-10-13).

- Polarity of Solvents.

- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023-01-22).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester.

- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- How do you distinguish the polarity of organic solvent? - ResearchGate. (2014-10-15).

- 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 - ChemicalBook.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds. (2023-08-31).

- 2,6-Dibromo-4-nitropyridine - Chem-Impex.

- 175422-04-5 | 2,6-Dibromo-4-nitropyridine - ChemScene.

- 2,6-Dibromo-4-nitropyridine N-oxide | 98027-81-7 - ChemicalBook.

- 2,6-Dibromo-4-nitropyridine | C5H2Br2N2O2 | CID 16038748 - PubChem.

- 2,6-dibromo-4-nitro-pyridine - ChemBK. (2024-04-09).

- 4 - SAFETY DATA SHEET. (2009-09-22).

- 175422-04-5|2,6-Dibromo-4-nitropyridine|BLD Pharm.

- 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem.

- CAS 98027-81-7|2,6-Dibromo-4-Nitropyridine N-Oxide.

- Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine - Benchchem.

- 2,6-Dibromo-4-nitropyridine | 175422-04-5 - Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-Dibromo-4-nitropyridine N-oxide | 98027-81-7 [amp.chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. fishersci.com [fishersci.com]

"physical and chemical properties of 2,6-Dibromo-4-nitropyridine oxide"

Introduction: A Versatile Heterocyclic Building Block

2,6-Dibromo-4-nitropyridine N-oxide is a highly functionalized pyridine derivative that serves as a crucial intermediate in modern organic synthesis. Its unique electronic and structural features, characterized by the presence of two bromine atoms, a nitro group, and an N-oxide moiety, render it a versatile building block for the construction of complex molecular architectures. The pyridine N-oxide functional group not only modulates the reactivity of the pyridine ring but also provides a synthetic handle for a variety of chemical transformations.

This guide provides an in-depth analysis of the physical and chemical properties of 2,6-Dibromo-4-nitropyridine N-oxide, offering critical insights for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science. We will explore its structural characteristics, reactivity profile, synthesis, and safe handling protocols, grounded in authoritative scientific data.

Molecular and Structural Data

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular and structural properties. The N-oxide group significantly influences the electronic distribution within the aromatic ring, making the C4 position electron-deficient and susceptible to nucleophilic attack, while simultaneously activating the C2 and C6 positions.

Caption: Chemical structure of 2,6-Dibromo-4-nitropyridine N-oxide.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 98027-81-7 | [1][2] |

| Molecular Formula | C₅H₂Br₂N₂O₃ | [1][2] |

| Molecular Weight | 297.89 g/mol | [1][2] |

| Synonyms | 2,6-Dibromo-4-nitropyridine 1-oxide | [1] |

| SMILES | O=C(Br)=C1">N+[O-] | [3] |

| InChI | InChI=1/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | [1] |

Physical Properties

The physical properties of 2,6-Dibromo-4-nitropyridine N-oxide are critical for its handling, storage, and application in various reaction conditions. It is typically supplied as a crystalline solid.

Table 2: Physicochemical Data

| Property | Value | Notes / Significance | Source(s) |

| Appearance | Pale yellow crystalline powder | The color is characteristic of many nitrated aromatic compounds. | [4] |

| Boiling Point | 456.1 °C at 760 mmHg (Predicted) | High boiling point reflects its polarity and molecular weight. Suitable for high-temperature reactions. | [1] |

| Density | 2.42 g/cm³ (Predicted) | Indicates a densely packed solid-state structure. | [1] |

| Flash Point | 229.7 °C (Predicted) | High flash point suggests low flammability under standard lab conditions. | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers. | Typical for halogenated aromatic compounds. Solubility in organic solvents facilitates its use in synthesis. | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen). | Recommended for maintaining long-term stability and preventing degradation. | [3] |

Chemical Properties and Reactivity

The reactivity of 2,6-Dibromo-4-nitropyridine N-oxide is governed by the interplay of its three distinct functional groups, making it a rich substrate for synthetic transformations.

The Role of the N-Oxide Group

The N-oxide moiety is the central feature influencing the compound's reactivity. It acts as an electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions of the pyridine ring. However, it also exerts a strong inductive electron-withdrawing effect. This dual nature makes the N-oxide and its derivatives more reactive toward both electrophiles and nucleophiles than the parent pyridine.[6] The oxygen atom can be readily removed (deoxygenated) using reagents like phosphorus trichloride (PCl₃), which is a common strategy to access the corresponding 2,6-Dibromo-4-nitropyridine.[7]

Electrophilic and Nucleophilic Substitution

The presence of the N-oxide group directs electrophilic substitution, such as nitration, to the C4 position.[8][9] This regioselectivity is crucial for its synthesis from 2,6-dibromopyridine N-oxide.

Conversely, the strong electron-withdrawing nature of the nitro group and the bromine atoms makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atoms at the C2 and C6 positions are excellent leaving groups and can be displaced by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate for introducing diverse functionalities.[4]

Stability and Decomposition

While stable under recommended storage conditions, pyridine N-oxides can undergo photochemical rearrangements or decompose at high temperatures.[10] The presence of the nitro group may also confer energetic properties, although specific data on this compound's explosive potential is not widely reported.

Synthesis Pathway

The synthesis of 2,6-Dibromo-4-nitropyridine N-oxide typically involves a two-step process starting from 2,6-dibromopyridine. The first step is the oxidation of the pyridine nitrogen to form the N-oxide, followed by the regioselective nitration at the C4 position.

Caption: General synthetic workflow for 2,6-Dibromo-4-nitropyridine N-oxide.

Experimental Protocol: General Procedure

This protocol is based on well-established methods for the oxidation and nitration of pyridine derivatives.[8][11][12]

Step 1: Synthesis of 2,6-Dibromopyridine N-oxide (Intermediate)

-

Dissolution: Dissolve 2,6-dibromopyridine in a suitable organic solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Oxidant: Slowly add an oxidizing agent. A common and effective choice is meta-chloroperoxybenzoic acid (m-CPBA).[11] Alternatively, hydrogen peroxide in acetic acid can be used.[12] The addition should be portion-wise or dropwise to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform an appropriate aqueous workup to remove excess oxidant and byproducts. This often involves washing with a sodium bisulfite solution, followed by a sodium bicarbonate solution.

-

Isolation: Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dibromopyridine N-oxide. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 2,6-Dibromo-4-nitropyridine N-oxide (Final Product)

-

Acidic Medium: Add the synthesized 2,6-dibromopyridine N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid, pre-cooled in an ice bath. This is a highly exothermic and hazardous step requiring extreme caution.

-

Heating: After the initial addition, carefully heat the reaction mixture to a temperature typically between 80-100 °C for several hours. The N-oxide group directs the nitronium ion (NO₂⁺) to the C4 position.[8]

-

Quenching: After the reaction is complete (monitored by TLC or HPLC), cool the mixture and very carefully pour it over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the product precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to achieve high purity.[13]

Safety and Handling

2,6-Dibromo-4-nitropyridine N-oxide is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [3] |

| H312 | Harmful in contact with skin | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H332 | Harmful if inhaled | [3] |

| H335 | May cause respiratory irritation | [3] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. Ensure full skin coverage.

-

Respiratory Protection: Use a respirator if handling large quantities or if ventilation is inadequate.

Handling and Storage:

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

-

Store under an inert atmosphere as recommended.[3]

Applications in Research and Development

The synthetic utility of 2,6-Dibromo-4-nitropyridine N-oxide is significant, primarily serving as a versatile intermediate. Its ability to undergo nucleophilic substitution at the C2 and C6 positions allows for the introduction of a wide array of functional groups. This makes it a valuable precursor in the synthesis of:

-

Pharmaceuticals: For the development of novel anti-cancer and antimicrobial agents.[4]

-

Agrochemicals: As a building block for new pesticides and herbicides.[4]

-

Functional Materials: In the creation of specialized dyes and pigments where its chromophoric properties can be exploited.[4]

The deoxygenation of the N-oxide provides a route to 2,6-disubstituted 4-nitropyridines, which are themselves important synthetic intermediates.

References

- Time in Seattle, WA, US. Google.

-

Andersson, H., et al. (2011). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved January 21, 2026, from [Link]

- Synthesis process of pyridine-N-oxide. (CN115160220A). Google Patents.

-

Noland, W. E., & Tritch, K. J. (2017). 2,6-Dibromo-4-nitrobenzonitrile. IUCrData. Retrieved January 21, 2026, from [Link]

-

2,6-dibromo-4-nitro-pyridine. ChemBK. Retrieved January 21, 2026, from [Link]

-

Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. Retrieved January 21, 2026, from [Link]

- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.... (CN1743313A). Google Patents.

-

2,6-Dibromo-4-nitropyridine | C5H2Br2N2O2 | CID 16038748. PubChem. Retrieved January 21, 2026, from [Link]

-

Reactivity of Pyridine-N-Oxide. YouTube. Retrieved January 21, 2026, from [Link]

-

Pyridine-N-oxide. Wikipedia. Retrieved January 21, 2026, from [Link]

-

El-Ghanam, A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Retrieved January 21, 2026, from [Link]

-

2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231. PubChem. Retrieved January 21, 2026, from [Link]

-

Kumar, V., & Kumar, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Retrieved January 21, 2026, from [Link]

-

4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300. PubChem. Retrieved January 21, 2026, from [Link]

-

CAS 98027-81-7 | 2,6-Dibromo-4-Nitropyridine N-Oxide. Autech Industry Co.,Limited. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2,6-dibromo-4-nitropyridine oxide | 98027-81-7 [chemnet.com]

- 2. 2,6-Dibromo-4-nitropyridine N-oxide CAS#: 98027-81-7 [m.chemicalbook.com]

- 3. 98027-81-7|2,6-Dibromo-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 10. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Stability and Storage of 2,6-Dibromo-4-nitropyridine N-oxide

Section 1: Compound Profile and Significance

2,6-Dibromo-4-nitropyridine N-oxide (CAS No. 98027-81-7) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1] Its unique electronic and structural features, characterized by two bromine atoms, a nitro group, and an N-oxide moiety, make it a versatile intermediate for the synthesis of complex molecular architectures. The N-oxide group modulates the reactivity of the pyridine ring, while the nitro and bromo substituents serve as key functional handles for diverse chemical transformations, including nucleophilic aromatic substitution.[2][3] Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental outcomes, the safety of laboratory personnel, and the shelf-life of the material. This guide provides a detailed examination of the factors influencing the stability of 2,6-Dibromo-4-nitropyridine N-oxide and establishes protocols for its optimal storage and handling.

Section 2: Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Dibromo-4-nitropyridine N-oxide is presented below. These properties are fundamental to its handling and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 98027-81-7 | |

| Molecular Formula | C₅H₂Br₂N₂O₃ | |

| Molecular Weight | 297.90 g/mol | N/A |

| Appearance | Yellow to off-white solid crystalline powder | |

| Storage Temperature | 2–8 °C | [4][5] |

| Storage Atmosphere | Under inert gas (Nitrogen or Argon) | [4][5][6] |

Section 3: Core Stability Assessment

The stability of 2,6-Dibromo-4-nitropyridine N-oxide is governed by its susceptibility to thermal, photolytic, and chemical degradation. Each of these factors must be carefully controlled to preserve the compound's purity and reactivity.

Thermal Stability

As a nitroaromatic compound, 2,6-Dibromo-4-nitropyridine N-oxide possesses inherent thermal sensitivity. The energy-rich C-NO₂ bond is often the weakest point in such molecules, and its cleavage can initiate decomposition.[7][8] Thermal decomposition of nitroaromatic compounds can be complex and, in some cases, autocatalytic, meaning the degradation products can accelerate further decomposition.[9] The presence of even minor impurities of lower thermal stability can significantly reduce the decomposition onset temperature of the bulk material.[10]

Field Insight: The recommendation for refrigerated storage (2–8 °C) is not merely precautionary; it is a critical measure to minimize the kinetic rate of potential decomposition pathways.[4][5] Storing the material at ambient or elevated temperatures risks not only a gradual loss of purity but also the potential for an uncontrolled exothermic event, particularly with larger quantities.

Photostability

Pyridine N-oxides are a class of compounds well-known for their complex and often facile photochemical reactivity.[11][12] Upon exposure to light, particularly in the UV spectrum, the N-oxide functional group can undergo electronic excitation.[12][13] This can lead to the formation of highly reactive, transient intermediates such as oxaziridines, which can then rearrange into various products, including ring-cleavage or ring-expansion derivatives.[12][13][14]

Expert Causality: The instruction to "Keep in dark place" is a direct consequence of this photochemical liability.[5][6] Light provides the activation energy necessary to initiate these degradation pathways, which are generally inaccessible through thermal mechanisms at recommended storage temperatures. Therefore, storing the compound in an amber vial, within a light-proof secondary container, is essential for maintaining its structural integrity.

Chemical and Hydrolytic Stability

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing nitro group and N-oxide moiety, renders the compound susceptible to nucleophilic attack. The nitro group at the 4-position is a particularly good leaving group and can be readily displaced by various nucleophiles.[3]

Trustworthiness in Practice: Storing the compound under an inert atmosphere of nitrogen or argon serves a dual purpose.[4][5][6] Firstly, it displaces atmospheric oxygen, preventing potential oxidative degradation pathways. Secondly, and more critically, it displaces ambient moisture. Water, although a weak nucleophile, can participate in hydrolytic degradation over long-term storage, especially if the pH is not neutral. The exclusion of atmospheric components is a cornerstone of preserving the compound's specified purity.

Section 4: Potential Degradation Pathways

Based on the known reactivity of nitroaromatic compounds and pyridine N-oxides, several degradation pathways can be postulated. These pathways underscore the importance of the recommended storage conditions.

Caption: Potential degradation pathways for 2,6-Dibromo-4-nitropyridine N-oxide.

Section 5: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for ensuring the compound's stability and operator safety.

Optimal Storage Conditions

-

Temperature: Store in a refrigerator at 2–8 °C.[4][5] Avoid temperature fluctuations and do not store at room temperature for extended periods.

-

Atmosphere: The container should be flushed with and sealed under a dry, inert gas such as argon or nitrogen.[4][5][6]

-

Light: Store in a tightly sealed, light-resistant container (e.g., amber glass vial). Place the primary container inside a secondary, opaque container to eliminate all light exposure.

-

Container: Use containers with a high-integrity seal to prevent moisture and air ingress. A vial with a PTFE-lined cap is recommended.

Safe Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][17][18]

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Dispense the required amount quickly and promptly re-seal the container, flushing with inert gas if possible.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[18]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[16]

Section 6: Experimental Workflow for Stability Evaluation

To empirically validate the stability of a given batch of 2,6-Dibromo-4-nitropyridine N-oxide, a forced degradation study is the industry-standard approach. This protocol provides a self-validating system by comparing stressed samples against a control.

Objective

To assess the degradation profile of 2,6-Dibromo-4-nitropyridine N-oxide under accelerated thermal, photolytic, and hydrolytic stress conditions.

Protocol for Forced Degradation Study

-

Reference Standard Preparation (T₀):

-

Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analyze immediately via a validated stability-indicating HPLC method to establish the initial purity profile (T₀ baseline).

-

-

Sample Preparation for Stress Testing:

-

Prepare multiple, identical solutions as in Step 1.

-

Prepare parallel samples of the solid material in separate, appropriate vials (clear for photostability, standard for others).

-

Prepare a control sample (solid and solution) to be stored under optimal recommended conditions (2–8 °C, dark, inert atmosphere).

-

-

Application of Stress Conditions:

-

Thermal Stress: Place samples (solid and solution) in a calibrated oven at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Photolytic Stress: Place samples (solid and solution) in a photostability chamber, exposing them to a controlled light source (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²). Ensure a parallel sample is wrapped in foil to serve as a dark control.

-

Hydrolytic Stress: To the solution samples, add a small volume of 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), and purified water (neutral hydrolysis). Maintain at a controlled temperature (e.g., 40 °C) for a defined period.

-

-

Time-Point Analysis:

-

At each designated time point, withdraw an aliquot of the stressed solutions. For solid samples, dissolve them in the solvent to the target concentration.

-

Neutralize the acid/base hydrolysis samples before analysis.

-

Analyze all samples, including the control, by the same HPLC method used for the T₀ baseline.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the T₀ and control samples.

-

Calculate the percentage degradation by the decrease in the main peak area.

-

Identify and quantify any significant degradation products. A mass spectrometer coupled to the HPLC can aid in identifying unknown peaks.

-

Caption: Experimental workflow for a forced degradation stability study.

Section 7: Conclusion

2,6-Dibromo-4-nitropyridine N-oxide is a chemically sensitive reagent whose stability is critically dependent on its storage and handling conditions. The primary degradation risks arise from exposure to elevated temperatures, light, and atmospheric moisture/nucleophiles. By adhering to a strict protocol of refrigerated storage (2–8 °C) under a dry, inert atmosphere and complete exclusion of light, researchers can ensure the compound's long-term purity and performance. The implementation of forced degradation studies provides a robust, verifiable method for assessing batch-to-batch stability and predicting the shelf-life of this valuable synthetic intermediate.

References

- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV.

- BenchChem. (2025). A Comparative Guide to the Stability of Nitroaromatic Compounds. BenchChem Technical Guides.

- Mitchell, M. A., et al. (Year N/A). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities.

- Author N/A. (Year N/A).

- Tsang, W. (1986).

- ChemicalBook. (Date N/A). 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5.

- ChemScene. (Date N/A). 2,6-Dibromo-4-nitropyridine | 175422-04-5.

- Chemoventory. (2009).

- BLD Pharm. (Date N/A). 2,6-Dibromo-4-nitropyridine | 175422-04-5.

- Author N/A. (Date N/A). Photochemistry of pyridine N-oxides. Trapping of the main primary product with base.

- Acros Organics. (2009).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4-nitropyridine N-oxide.

- Chem-Impex.

- Jubilant Ingrevia. (Date N/A).

- Author N/A. (Date N/A).

- Sigma-Aldrich. (Date N/A). 2,6-Dibromo-4-nitropyridine | 175422-04-5.

- Author N/A. (Date N/A).

- Acros Organics. (2009).

- A2B Chem. (Date N/A). 2,6-Dibromo-4-nitropyridine N-oxide | CAS 98027-81-7.

- Author N/A. (Date N/A). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. Semantic Scholar.

- Author N/A. (2025). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.

- Author N/A. (Date N/A). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization.

- Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.

- Author N/A. (2025). Photochemistry of pyrimidine N‐oxides (IV).

- Author N/A. (Date N/A). reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.

- Author N/A. (Date N/A).

- ChemicalBook. (Date N/A). 2,6-Dibromo-4-nitropyridine N-oxide | 98027-81-7.

- Anderson, R. F., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. PubMed.

Sources

- 1. 2,6-Dibromo-4-nitropyridine N-oxide | 98027-81-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]

- 5. 2,6-Dibromo-4-nitropyridine | 175422-04-5 [sigmaaldrich.com]

- 6. 175422-04-5|2,6-Dibromo-4-nitropyridine|BLD Pharm [bldpharm.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 10. pubs.acs.org [pubs.acs.org]